4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate
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Overview
Description
4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyran derivatives, which are characterized by a sulfur atom incorporated into a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate typically involves the reaction of 2-phenyl-4H-1-benzothiopyran-4-one with methylating agents under acidic conditions. One common method includes the use of chloromethyl methyl ether and fuming sulfuric acid, which results in the formation of the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2H-1-benzothiopyran-4(3H)-one
- Methyl 4-hydroxy-2H-1-benzothiopyran-3-carboxylate 1,1-dioxide
- 2H-1-Benzothiopyran, 3,4-dihydro-
Uniqueness
4-Methyl-2-phenyl-2H-1-benzothiopyran-1-ium perchlorate stands out due to its unique methyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
22956-26-9 |
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Molecular Formula |
C16H15ClO4S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2H-thiochromen-1-ium;perchlorate |
InChI |
InChI=1S/C16H14S.ClHO4/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15;2-1(3,4)5/h2-11,16H,1H3;(H,2,3,4,5) |
InChI Key |
GQZKMDOGEKDHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC([SH+]C2=CC=CC=C12)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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